VCL-B (Venetoclax Impurity B)

CAS No.:

Cat. No.: VC18582087

Molecular Formula: C39H40ClN7O6S

Molecular Weight: 770.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H40ClN7O6S |

|---|---|

| Molecular Weight | 770.3 g/mol |

| IUPAC Name | N-(4-amino-3-nitrophenyl)sulfonyl-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

| Standard InChI | InChI=1S/C39H40ClN7O6S/c1-39(2)13-11-27(33(22-39)25-3-5-28(40)6-4-25)24-45-15-17-46(18-16-45)29-7-9-32(36(20-29)53-30-19-26-12-14-42-37(26)43-23-30)38(48)44-54(51,52)31-8-10-34(41)35(21-31)47(49)50/h3-10,12,14,19-21,23H,11,13,15-18,22,24,41H2,1-2H3,(H,42,43)(H,44,48) |

| Standard InChI Key | SWKOYTNFSYQAKH-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N)[N+](=O)[O-])OC6=CN=C7C(=C6)C=CN7)C |

Introduction

Chemical Identity and Structural Characteristics of VCL-B

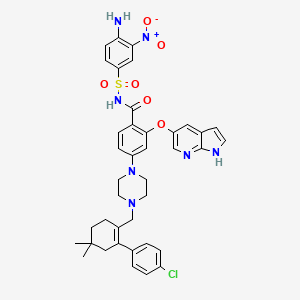

VCL-B, systematically named 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide, is a piperazine N-oxide derivative of venetoclax . Its molecular formula is C₉₀H₁₀₀N₁₄O₁₄S₂, with a molecular weight of 1,665.97 g/mol . Structurally, VCL-B arises from the oxidation of the tertiary amine in venetoclax’s piperazine ring, forming an N-oxide moiety (Figure 1) .

Table 1: Key Physicochemical Properties of VCL-B

| Property | Value |

|---|---|

| Molecular Formula | C₉₀H₁₀₀N₁₄O₁₄S₂ |

| Molecular Weight | 1,665.97 g/mol |

| CAS Number | 2412506-53-5 |

| Degradation Pathway | Oxidative (H₂O₂-mediated) |

| Related Impurities | Venetoclax Hydroxylamine (VHA) |

Formation Mechanisms and Synthetic Routes

Oxidative Degradation Pathways

VCL-B forms under oxidative stress conditions, particularly in the presence of hydrogen peroxide (H₂O₂). Studies show that exposure to 10% H₂O₂ at room temperature for 36 hours yields VCL-B at levels of 6–8%, alongside its hydroxylamine derivative (VHA) . The reaction proceeds via N-oxidation at the piperazine nitrogen adjacent to the aliphatic methylene group (Scheme 1) .

Meisenheimer Rearrangement

Notably, VCL-B undergoes further transformation via Meisenheimer rearrangement when heated in aqueous media, yielding VHA . This -shift mechanism converts the N-oxide into a hydroxylamine derivative, altering the compound’s polarity and chromatographic behavior (Figure 2) .

Table 2: Synthetic Conditions for VCL-B and VHA

| Parameter | VCL-B Synthesis | VHA Synthesis |

|---|---|---|

| Reagent | 10% H₂O₂ in DCM | Thermal treatment of VCL-B |

| Temperature | 25°C | 100°C (reflux) |

| Time | 36 hours | 36 hours |

| Yield | 8–10% | 6–8% |

Analytical Characterization and Detection

Chromatographic Profiling

High-performance liquid chromatography (HPLC) distinguishes VCL-B (retention time [RT] 12.48 min) from VHA (RT 6.37 min) and venetoclax (RT 15.2 min) . The polarity shift due to N-oxidation reduces VCL-B’s hydrophobicity, enabling separation via reversed-phase chromatography .

Spectroscopic Identification

-

Mass Spectrometry: LC-MS/MS analysis confirms VCL-B’s molecular ion at m/z 884.36 ([M+H]⁺) .

-

NMR Spectroscopy: ¹H NMR reveals downfield shifts for methylene protons adjacent to the N-oxide group (δ 3.45–3.85 ppm) . ¹³C NMR and 2D HMBC correlations further validate the N-oxide structure .

Table 3: Key NMR Assignments for VCL-B

| Proton/Carbon | Chemical Shift (δ, ppm) | Correlation |

|---|---|---|

| H-15 (CH₂) | 3.45–3.85 | Coupled with N-oxide oxygen |

| C-16 (N-O) | 61.2 | HSQC with H-16 protons |

| C-19 (CH₂) | 59.7 | HMBC to adjacent piperazine ring |

Pharmacological and Regulatory Implications

Quality Control Strategies

Pharmaceutical manufacturers employ stability-indicating methods to track VCL-B during storage and production. Accelerated stability studies (40°C/75% RH) confirm that VCL-B levels remain within acceptable limits (<0.10%) in venetoclax tablets over 24 months .

Future Directions and Challenges

Synthetic Reference Standards

The synthesis of VCL-B and VHA (CAS 2412506-53-5) enables their use as reference materials in analytical workflows . However, scalability challenges persist due to the multi-step synthesis and low yields (~8%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume